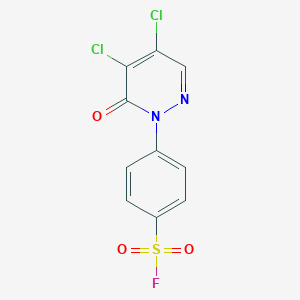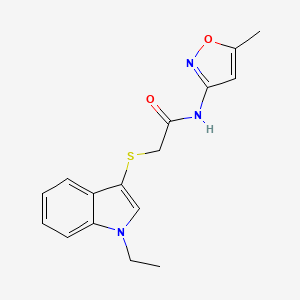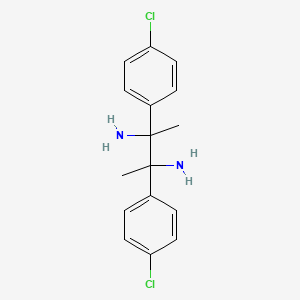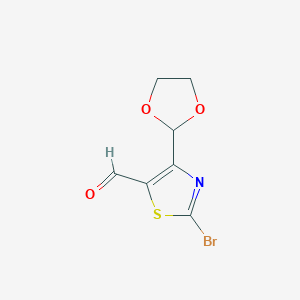![molecular formula C16H16ClNO B2818182 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol CAS No. 1232817-49-0](/img/structure/B2818182.png)
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO and a molecular weight of 273.76 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a chloro group, an imino group, and an isopropylphenyl group . Further detailed structural analysis would require more specific data such as crystallographic or spectroscopic measurements.Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been conducted on the synthesis and characterization of imine compounds, including derivatives similar to 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol. These compounds have been synthesized and their crystal structures determined using techniques such as single-crystal X-ray diffraction (XRD). The crystal packing and intermolecular interactions have been explored through Hirshfeld surface analysis and void analysis, providing insights into the strength of crystal packing (Ashfaq et al., 2022).
Optoelectronic Properties and Bioactivity
The optoelectronic properties and bioactivity of synthesized imine derivatives have been investigated using a combination of quantum chemical and molecular docking methods. These studies aim to understand the molecular structure and potential applications of these compounds in various fields, including their inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Environmental Applications
Some derivatives of phenolic compounds, including those structurally related to this compound, have been studied for their environmental applications, such as the degradation of priority pollutants in water. Techniques like liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) have been employed to determine phenolic compounds in water, highlighting the relevance of these compounds in environmental monitoring and remediation (Castillo et al., 1997).
Catalytic and Photocatalytic Degradation
Studies have also focused on the catalytic and photocatalytic degradation of pollutants like 4-chlorophenol, which is structurally similar to the compound . These studies investigate the degradation pathways, the effects of various catalysts, and the potential environmental applications of these reactions (Eslami et al., 2018).
Antioxidant Properties
Research into the antioxidant properties of novel Schiff base complexes, including those related to this compound, has been conducted. These studies aim to evaluate the potential of these compounds as synthetic antioxidants, which could have implications for various disorders and diseases (Ibrahim et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-[(4-propan-2-ylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWKOXMXAOVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)





![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2818120.png)
![3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2818122.png)
